molecular formula C20H28N4O5S2 B11262383 3-(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

3-(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11262383
M. Wt: 468.6 g/mol
InChI Key: NIMQYYIQTFADFB-UHFFFAOYSA-N
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Description

3-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-1-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperidine moiety, and sulfonamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-1-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the sulfonamide groups. Common reagents used in these reactions include various sulfonyl chlorides, amines, and pyrazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-1-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Mild to moderate temperatures and aqueous or organic solvents.

    Reduction: Low temperatures and inert atmospheres to prevent unwanted side reactions.

    Substitution: Varying temperatures and solvents depending on the nature of the substituents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-1-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-1-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-1-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE stands out due to its complex structure, which allows for diverse chemical reactions and applications. Its combination of a pyrazole ring, piperidine moiety, and sulfonamide groups provides unique properties not found in simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C20H28N4O5S2

Molecular Weight

468.6 g/mol

IUPAC Name

3-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H28N4O5S2/c1-14-9-11-23(12-10-14)31(28,29)19-15(2)21-24(16(19)3)20(25)17-7-6-8-18(13-17)30(26,27)22(4)5/h6-8,13-14H,9-12H2,1-5H3

InChI Key

NIMQYYIQTFADFB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C)C

Origin of Product

United States

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